

Physical properties of 4-Ethylbenzoate (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethylbenzoate**

Cat. No.: **B1233868**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of Ethyl 4-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 4-hydroxybenzoate, a compound of significant interest in pharmaceutical and cosmetic formulations. The document details its melting and boiling points, provides established experimental protocols for their determination, and presents a logical workflow for physical property characterization.

Physical Properties of Ethyl 4-Hydroxybenzoate

Ethyl 4-hydroxybenzoate, also known as ethylparaben, is a white crystalline solid at room temperature. It is the ethyl ester of p-hydroxybenzoic acid and is widely used as an antimicrobial preservative in various products.

Quantitative Data

The melting and boiling points are critical physical constants used to identify and assess the purity of Ethyl 4-hydroxybenzoate. A summary of these properties is presented in the table below.

Physical Property	Value (°C)	Value (°F)	Value (K)
Melting Point	115 - 118 °C [1][2][3] [4]	239 - 244 °F [1]	388 - 391 K [1]
Boiling Point	297 - 298 °C [1][2][5] [6]	567 - 568 °F [1]	570 - 571 K [1]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization of chemical substances. The following sections detail the standard methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range. Two common methods for melting point determination are the Thiele tube method and the use of a digital melting point apparatus.

Principle: This method utilizes a specially designed glass tube containing a high-boiling point oil (e.g., mineral oil or silicone oil) to ensure uniform heating of the sample. The shape of the Thiele tube facilitates the formation of convection currents in the oil, leading to a consistent temperature distribution.

Procedure:

- Sample Preparation:** A small amount of the finely powdered Ethyl 4-hydroxybenzoate is packed into a capillary tube, which is sealed at one end.
- Apparatus Setup:** The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then inserted into the Thiele tube containing the heating oil.

- Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a microburner. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Principle: A digital melting point apparatus provides a more automated and precise method for determining the melting point. It typically consists of a heated metal block with a sample holder for capillary tubes, a light source for illumination, and a magnifying lens or a camera for observation. The temperature is controlled and measured electronically.

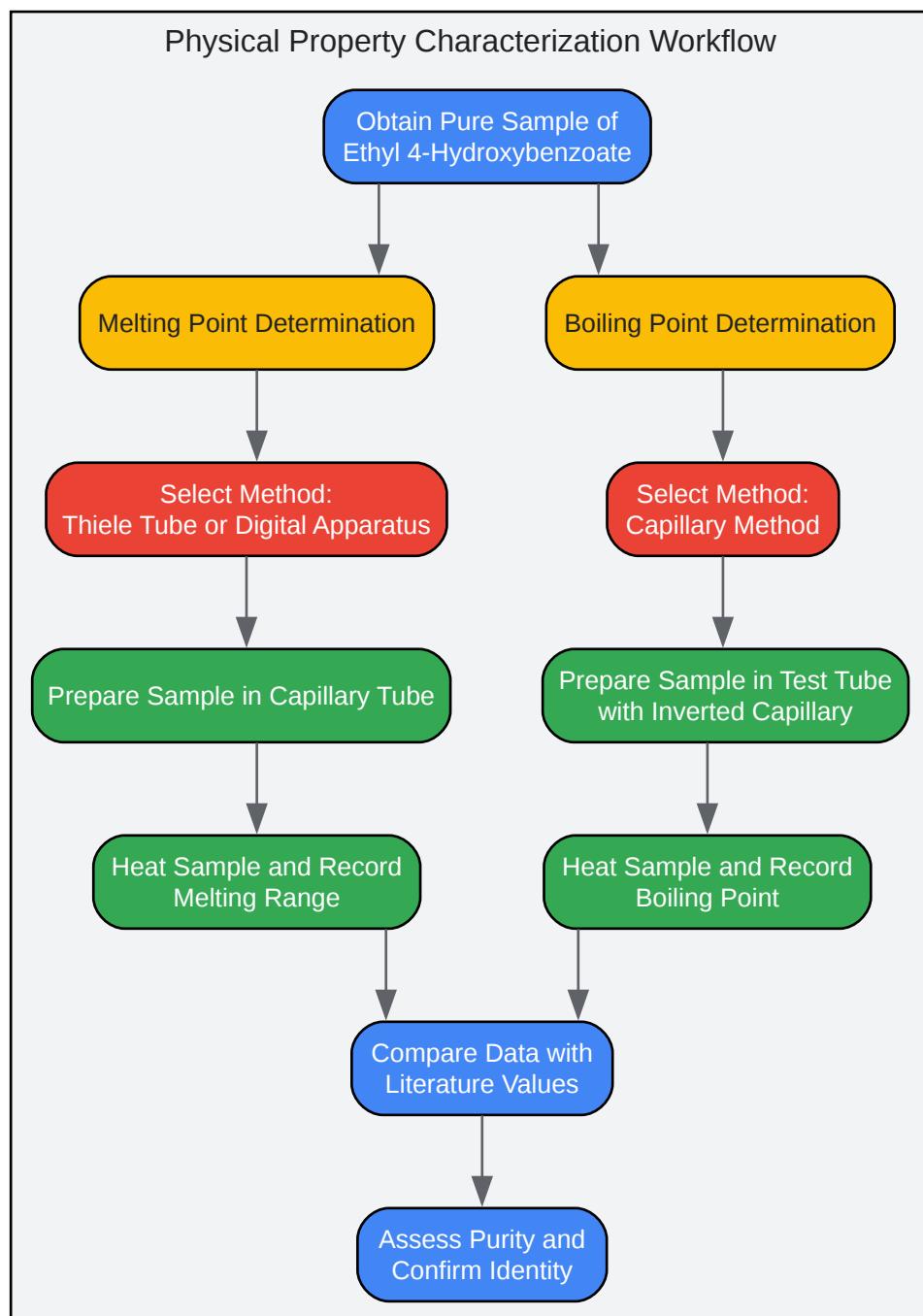
Procedure:

- **Sample Preparation:** As with the Thiele tube method, a small amount of the sample is packed into a capillary tube.
- **Apparatus Setup:** The capillary tube is inserted into the sample holder of the apparatus.
- **Programming and Heating:** The starting temperature, ramp rate (heating rate), and stop temperature can often be programmed. For an unknown substance, a rapid initial heating can be performed to determine an approximate melting point, followed by a slower, more precise measurement. A typical ramp rate for accurate determination is 1-2 °C per minute.
- **Observation and Recording:** The sample is observed through the magnifying lens or on a digital screen. The temperatures at the onset and completion of melting are recorded. Many modern instruments can automatically detect and record the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The micro boiling point determination method is suitable for small quantities of liquid.

Principle: This method involves heating a small amount of the liquid in a test tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and


is replaced by the vapor of the liquid. The boiling point is the temperature at which the vapor pressure inside the capillary equals the atmospheric pressure.

Procedure:

- **Sample Preparation:** A small volume (a few drops) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.
- **Apparatus Setup:** The test tube is attached to a thermometer, with the bottom of the test tube level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a beaker of water or a Thiele tube filled with a suitable heating liquid).
- **Heating:** The heating bath is heated gently. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.
- **Observation:** The heating is discontinued when a steady and rapid stream of bubbles is observed. As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound like Ethyl 4-hydroxybenzoate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chymist.com [chymist.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Boiling Points - Procedure [jove.com]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. Thiele tube - Wikipedia [en.wikipedia.org]
- 6. labcomercial.com [labcomercial.com]
- To cite this document: BenchChem. [Physical properties of 4-Ethylbenzoate (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233868#physical-properties-of-4-ethylbenzoate-melting-point-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com